molecular formula C14H20BN3O2 B7956745 1-Methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)indazol-3-amine

1-Methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)indazol-3-amine

Cat. No.: B7956745
M. Wt: 273.14 g/mol
InChI Key: XCBBJRKVCRLILQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)indazol-3-amine is a boron-containing compound with significant potential in various scientific fields. The compound’s structure features an indazole core substituted with a boronate ester group, making it a valuable intermediate in organic synthesis and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)indazol-3-amine typically involves the reaction of 1-methylindazole with a boronic acid derivative. A common method includes the use of bis(pinacolato)diboron in the presence of a palladium catalyst and a base, such as potassium carbonate, under inert conditions. The reaction is usually carried out in an organic solvent like tetrahydrofuran at elevated temperatures .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)indazol-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Oxidation: Boronic acids.

    Reduction: Amines or alcohols.

    Substitution: Biaryl compounds.

Mechanism of Action

The mechanism of action of 1-Methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)indazol-3-amine involves its ability to form stable complexes with various molecular targets. The boronate ester group can interact with diols and other nucleophiles, facilitating the formation of covalent bonds. This property is exploited in Suzuki-Miyaura cross-coupling reactions, where the compound acts as a boron source to form carbon-carbon bonds .

Comparison with Similar Compounds

Uniqueness: 1-Methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)indazol-3-amine stands out due to its indazole core, which imparts unique electronic and steric properties. This makes it particularly useful in the synthesis of complex organic molecules and in medicinal chemistry for the development of novel therapeutics .

Properties

IUPAC Name

1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20BN3O2/c1-13(2)14(3,4)20-15(19-13)9-7-6-8-10-11(9)12(16)17-18(10)5/h6-8H,1-5H3,(H2,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCBBJRKVCRLILQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C3C(=CC=C2)N(N=C3N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20BN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.